1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one
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Overview
Description
1-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a spirocyclic structure with both oxygen and nitrogen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized by the condensation of piperidone with ethylene glycol under acidic conditions . This intermediate is then reacted with indole derivatives through various coupling reactions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring or the spirocyclic nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the creation of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
1-Methylpiperazine: Shares the piperazine ring but lacks the spirocyclic structure.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with different ring sizes and heteroatoms.
Uniqueness
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its combination of a spirocyclic structure with an indole moiety. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-(1H-indol-3-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-17(20-9-7-18(8-10-20)22-11-12-23-18)6-5-14-13-19-16-4-2-1-3-15(14)16/h1-4,13,19H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGYTRJBPCUJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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